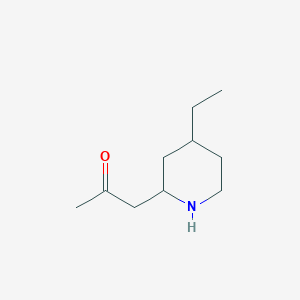
1-(4-Ethylpiperidin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, starting with 4-ethylpiperidine, the compound can be synthesized by reacting it with propan-2-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Piperidine derivatives with different substituents
Scientific Research Applications
1-(4-Ethylpiperidin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-Methylpiperidin-2-yl)propan-2-one
- 1-(4-Phenylpiperidin-2-yl)propan-2-one
- 1-(4-Isopropylpiperidin-2-yl)propan-2-one
Comparison: 1-(4-Ethylpiperidin-2-yl)propan-2-one is unique due to the presence of the ethyl group on the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with different substituents. For example, the ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with hydrophobic environments.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-9-4-5-11-10(7-9)6-8(2)12/h9-11H,3-7H2,1-2H3 |
InChI Key |
ZPHBQFODJUNXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
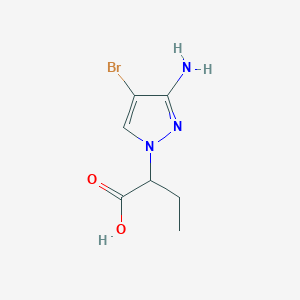

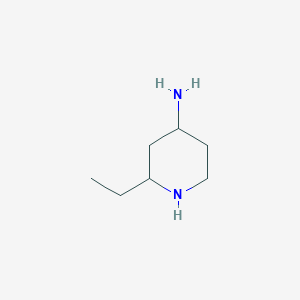
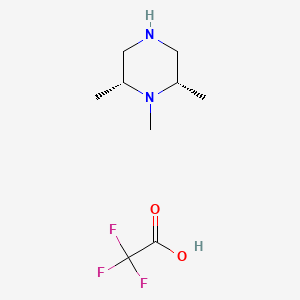
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
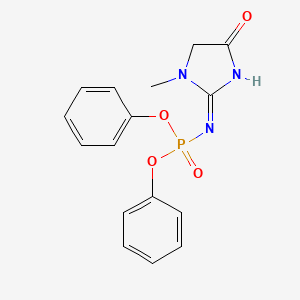

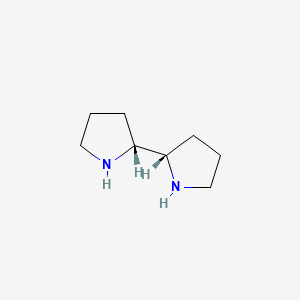
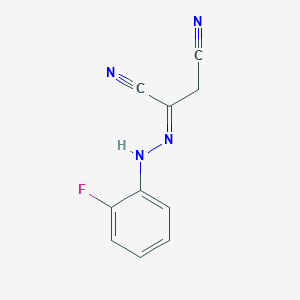
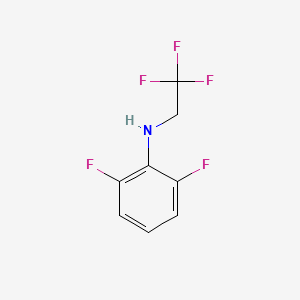
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

